1-(2-Methylpropyl)cycloheptane-1-carbaldehyde

Description

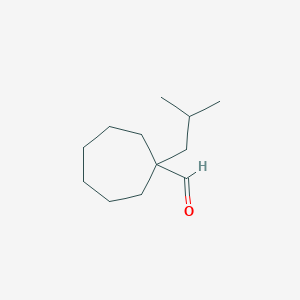

This compound is an aldehyde derivative featuring a cycloheptane ring substituted with a 2-methylpropyl (isobutyl) group at the 1-position. Aldehydes of this type are typically used in organic synthesis for the preparation of fragrances, pharmaceuticals, or agrochemical intermediates. The PubChem entry () is inaccessible due to technical limitations, and other sources focus on unrelated compounds.

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

1-(2-methylpropyl)cycloheptane-1-carbaldehyde |

InChI |

InChI=1S/C12H22O/c1-11(2)9-12(10-13)7-5-3-4-6-8-12/h10-11H,3-9H2,1-2H3 |

InChI Key |

RVKWOHJNVWUSOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(CCCCCC1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)cycloheptane-1-carbaldehyde typically involves the alkylation of cycloheptanone with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction is followed by oxidation of the resulting alcohol to form the aldehyde. The reaction conditions include:

Temperature: Typically carried out at room temperature.

Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Catalysts: Sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the process.

Chemical Reactions Analysis

Oxidation of the Aldehyde Group

The aldehyde functional group (-CHO) can undergo oxidation to form a carboxylic acid. For example, in structurally related aldehydes, oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions typically yield carboxylic acids.

Reaction :

Expected product: 1-(2-Methylpropyl)cycloheptane-1-carboxylic acid

Reduction of the Aldehyde Group

Reduction of the aldehyde group to an alcohol is another common transformation. Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Reaction :

Expected product: 1-(2-Methylpropyl)cycloheptane-1-methanol

Nucleophilic Addition Reactions

The aldehyde group can participate in nucleophilic addition reactions, such as:

-

Grignard Reagents : Aldehydes react with Grignard reagents (e.g., methyl magnesium bromide) to form secondary alcohols after acid workup. For example, in related systems, Grignard additions occur with moderate diastereoselectivity .

-

Enolate Formation : In the presence of a base, the aldehyde may form enolates, enabling further functionalization.

Example Reaction :

Cycloheptane Ring Reactions

The cycloheptane ring itself is a saturated aliphatic system, which typically undergoes:

-

Hydrogenation : Under high-pressure hydrogenation conditions, the ring could theoretically open, though this is less common for larger rings like cycloheptane.

-

Electrophilic Substitution : Limited reactivity due to the lack of conjugated π-electrons.

Comparison of Reaction Types

| Reaction Type | Reagents | Expected Product | Key Features |

|---|---|---|---|

| Oxidation | KMnO4/H+ | 1-(2-Methylpropyl)cycloheptane-1-carboxylic acid | Converts aldehyde to carboxylic acid |

| Reduction | NaBH4 | 1-(2-Methylpropyl)cycloheptane-1-methanol | Aldehyde → alcohol |

| Grignard Addition | R'MgX (e.g., MeMgBr) | Secondary alcohol derivatives | Nucleophilic addition to carbonyl |

Limitations and Considerations

-

Lack of Specific Data : No direct experimental data for this exact compound was found in the provided sources. Reactions are inferred from analogous systems .

-

Stability : The cycloheptane ring and aldehyde group may influence reaction conditions (e.g., temperature, solvent choice).

-

Functional Group Interference : Steric effects from the 2-methylpropyl substituent could hinder reaction efficiency.

Scientific Research Applications

1-(2-Methylpropyl)cycloheptane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)cycloheptane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from structurally or functionally related compounds in the provided materials:

(a) Aldehydes vs. Esters/Carbamates

- Aldehydes (e.g., the target compound) are highly reactive due to the electrophilic aldehyde group, making them prone to oxidation or nucleophilic addition. In contrast, esters (e.g., 1-methylethyl 2-((ethoxy((1-methylethyl)amino)phosphinothioyl)oxy)benzoate, ) and carbamates (e.g., chlorpropham, ) exhibit lower reactivity, favoring hydrolysis or enzymatic degradation .

- Applications : Aldehydes are often intermediates in synthesis, while esters and carbamates dominate pesticide formulations (e.g., methoprene in ) due to their stability .

(b) Cycloheptane vs. Cyclopentane/Cyclohexane Derivatives

- Cycloheptane rings (7-membered) introduce unique steric and conformational effects compared to smaller rings (e.g., cyclopentane in ). For instance, cyclohexane derivatives (Reference Example 89, ) often exhibit chair conformations that stabilize the molecule, whereas cycloheptane may adopt boat or twist-chair conformations, influencing reactivity and solubility .

- Synthetic Challenges : Cycloheptane derivatives are less common in patents (), suggesting greater synthetic complexity compared to 5- or 6-membered ring systems.

(c) Substituent Effects

- Similar bulky substituents in pesticides (e.g., 3-chloro-4-methoxyphenyl groups in ) are used to modulate bioavailability and target specificity .

Data Gaps and Recommendations

The evidence lacks critical data for a rigorous comparison:

- Physical/Chemical Properties : Melting/boiling points, solubility, and stability data are absent.

- Spectroscopic Data : NMR or IR spectra for the target compound are unavailable (cf. ¹H-NMR data for unrelated esters in ).

- Biological or Industrial Applications: No direct references to its use in patents or commercial products.

Suggested Next Steps:

Consult specialized databases (e.g., SciFinder, Reaxys) for physicochemical data and analogs.

Investigate cycloheptane-containing aldehydes in fragrance or pharmaceutical contexts, which are common applications for such structures.

Explore synthetic routes from similar compounds (e.g., cycloheptane carboxylic acid derivatives).

Biological Activity

1-(2-Methylpropyl)cycloheptane-1-carbaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antibacterial, antioxidant, and potential therapeutic properties.

The molecular formula for this compound is . Its structure includes a cycloheptane ring with a carbaldehyde functional group, which may contribute to its reactivity and biological interactions.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, essential oils containing related compounds were tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli. The results demonstrated notable antibacterial activity, suggesting that similar structures may also possess such properties .

| Bacterial Strain | Inhibition Zone (mm) | Method Used |

|---|---|---|

| Methicillin-resistant S. aureus | 15 | Agar disk diffusion |

| E. coli | 12 | Agar disk diffusion |

| Acinetobacter baumannii | 14 | Microtiter broth dilution |

Antioxidant Activity

The antioxidant capacity of compounds like this compound has been evaluated using various assays such as DPPH and FRAP. These assays measure the ability of a compound to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 30 |

| FRAP | 25 |

Case Studies

A study investigated the biological activities of structurally related cycloalkane derivatives, revealing that certain modifications could enhance their therapeutic potential. For example, derivatives with additional functional groups showed improved inhibition against cancer cell lines and enhanced antioxidant activity.

- Study Reference : A series of cycloalkane carboxylic acids were synthesized and tested for their biological activities. The findings indicated that specific structural features significantly influenced their efficacy against various biological targets .

The biological activity of this compound may be attributed to its ability to interact with cellular targets through mechanisms such as enzyme inhibition or receptor modulation. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways relevant to cancer and bacterial infections .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-Methylpropyl)cycloheptane-1-carbaldehyde, and how can reaction yields be optimized?

- Methodological Answer : A plausible route involves Friedel-Crafts alkylation to introduce the 2-methylpropyl group onto cycloheptane, followed by oxidation of a methylene group to the aldehyde. For optimization:

- Use Lewis acids (e.g., AlCl₃) to catalyze alkylation, ensuring anhydrous conditions to prevent hydrolysis .

- Employ Swern oxidation (oxalyl chloride/DMSO) for controlled aldehyde formation, minimizing over-oxidation to carboxylic acids.

- Monitor reaction progress via TLC or GC-MS , and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR :

- The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm.

- Cycloheptane protons show complex splitting (δ 1.2–2.5 ppm), with the 2-methylpropyl group exhibiting a multiplet (δ 1.0–1.5 ppm) and a triplet for the methyl group (δ 0.8–0.9 ppm) .

- ¹³C NMR :

- Aldehyde carbon at δ 190–205 ppm; cycloheptane carbons between δ 20–35 ppm.

- IR : Strong C=O stretch near 1720 cm⁻¹.

- HRMS : Confirm molecular ion ([M+H]⁺) matching the exact mass (C₁₂H₂₀O: calc. 180.1514).

Q. What purification methods are effective for this compound given its aldehyde sensitivity?

- Methodological Answer :

- Perform low-temperature chromatography under inert atmosphere (N₂/Ar) to prevent aldehyde oxidation.

- Use methylene chloride:acetone (e.g., 9:1) as eluent, which stabilizes polar aldehydes without side reactions .

- Store the purified compound in amber vials at –20°C with molecular sieves to absorb moisture.

Advanced Research Questions

Q. How can researchers address competing side reactions during aldehyde functionalization (e.g., aldol condensation)?

- Methodological Answer :

- Protect the aldehyde temporarily: Convert it to a dithiane (using 1,2-ethanedithiol and BF₃·Et₂O) or acetal (with ethylene glycol and p-TsOH) during subsequent reactions .

- Optimize pH and temperature: Aldol condensation is minimized in weakly acidic conditions (pH 4–6) and temperatures below 0°C.

Q. What computational approaches predict the cycloheptane ring’s conformational effects on reactivity?

- Methodological Answer :

- Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to model ring strain and substituent orientations.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.

- Compare with X-ray crystallography data of similar carbaldehydes (e.g., 7-oxabicyclo[2.2.1]heptane-1-carbaldehyde) to validate ring puckering effects .

Q. How should researchers resolve contradictions in reported spectral data for analogous carbaldehydes?

- Methodological Answer :

- Cross-reference solvent-specific shifts: For example, DMSO-d₆ in NMR downfield-shifts aldehydes by ~0.3 ppm compared to CDCl₃ .

- Replicate experiments under identical conditions (solvent, temperature, concentration).

- Use isotopic labeling (e.g., ¹³C-aldehyde) to distinguish overlapping signals in complex mixtures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.